molecular formula C15H9ClN2O3 B3389781 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 937650-81-2

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No.: B3389781
CAS No.: 937650-81-2
M. Wt: 300.69 g/mol
InChI Key: OYHPJHVGYLBFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a chemical reagent for research use only, supplied for laboratory and scientific investigation. This compound features a 1,2,4-oxadiazole heterocycle, a structure of significant interest in medicinal chemistry and drug discovery. Compounds containing the 1,2,4-oxadiazole scaffold are extensively studied for their potential as key intermediates in organic synthesis and for a broad spectrum of biological activities . While the specific research applications for this exact analog are not fully established in the public scientific literature, a closely related fluoro-substituted analog, 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, has been identified in patent literature for its potential in pharmaceutical compositions and methods of use . This suggests that 1,2,4-oxadiazole derivatives are a promising area of investigation for developing new therapeutic agents. Researchers may explore this compound for its physicochemical properties, potential as a building block for more complex molecules, or as a candidate in various biological screening assays. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the product's Certificate of Analysis for specific data on identity and purity.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-12-8-4-3-7-11(12)13-17-14(21-18-13)9-5-1-2-6-10(9)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHPJHVGYLBFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzohydrazide with benzoic acid derivatives under specific conditions. The reaction often requires the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability. The molecular formula is C15H12ClN3O3C_{15}H_{12}ClN_3O_3 with a molecular weight of approximately 300.7 g/mol.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that oxadiazole derivatives could inhibit the growth of breast cancer cells with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research has demonstrated that oxadiazole derivatives can inhibit the activity of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory pathways. In vitro studies have shown that certain derivatives exhibit IC50 values ranging from 18.78 μg/ml to >100 μg/ml against 5-LOX . The inhibition of this enzyme suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

There is evidence that oxadiazole compounds possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, making them potential candidates for developing new antibiotics .

Photoluminescent Materials

The unique electronic properties of oxadiazoles make them suitable for applications in photoluminescent materials. Research has indicated that incorporating this compound into polymer matrices can enhance their luminescence properties, making them useful in LED technology and organic light-emitting diodes (OLEDs) .

Organic Light Emitting Diodes (OLEDs)

Studies have shown that oxadiazole derivatives can serve as effective emitters in OLEDs due to their high thermal stability and efficient charge transport properties. The incorporation of this compound into OLED structures has been linked to improved device performance and efficiency .

Chemical Probes

Due to its ability to interact with biological targets, this compound can be utilized as a chemical probe in biochemical assays. Its specific interactions with enzymes or receptors can help elucidate biological pathways and mechanisms of action .

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing novel oxadiazole derivatives with tailored biological activities. Researchers can modify the substituents on the oxadiazole ring to explore structure-activity relationships (SAR) and develop more potent compounds for therapeutic use .

Data Summary Table

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAnticancer ActivitySignificant inhibition of cancer cell growth
Anti-inflammatory EffectsEffective inhibition of 5-lipoxygenase
Antimicrobial ActivityDisruption of bacterial membranes
Materials SciencePhotoluminescent MaterialsEnhanced luminescence when incorporated into polymers
OLED TechnologyImproved device performance
Research ApplicationsChemical ProbesUseful for elucidating biological pathways
Synthesis of Novel CompoundsTailored modifications lead to new therapeutic agents

Mechanism of Action

The mechanism of action of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared with similar 1,2,4-oxadiazole-containing benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Substituent Variations on the Oxadiazole Ring

Table 1: Substituent Effects on Key Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid 2-Cl (C₆H₄Cl) C₁₅H₉ClN₂O₃ 300.7 Enhanced lipophilicity due to Cl; potential steric hindrance at ortho position
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid 4-Cl (C₆H₄Cl) C₁₅H₉ClN₂O₃ 300.7 Para substitution reduces steric effects, possibly improving binding pocket compatibility
2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid 2-Br (C₆H₄Br) C₁₅H₉BrN₂O₃ 345.15 Increased molecular weight and polarizability compared to Cl analogs
2-[3-Phenyl-1,2,4-oxadiazol-5-yl]benzoic acid Phenyl (C₆H₅) C₁₅H₁₀N₂O₃ 266.25 Lower lipophilicity; simpler structure for baseline activity studies
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Methyl (CH₃) C₁₀H₈N₂O₃ 204.18 Reduced steric bulk; limited electronic effects compared to aryl substituents

Key Observations :

  • Chlorine vs. Bromine : Bromine substitution increases molecular weight and polarizability, which may enhance binding affinity in hydrophobic pockets but reduce solubility .
  • Ortho vs.
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, chlorophenyl) enhance π-π stacking and van der Waals interactions, whereas methyl groups prioritize metabolic stability .

Scaffold Modifications: Benzoic Acid vs. Aliphatic Acids

Table 2: Core Scaffold Comparisons
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Notes
This compound Benzoic acid C₁₅H₉ClN₂O₃ 300.7 Rigid aromatic core; ideal for target interactions requiring planar geometry
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid Butanoic acid C₁₂H₁₁ClN₂O₃ 266.69 Flexible aliphatic chain may improve solubility but reduce target specificity
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid Propanoic acid C₁₁H₉ClN₂O₃ 252.66 Intermediate flexibility; potential for prodrug derivatization

Key Observations :

  • Rigidity vs. Flexibility: Benzoic acid derivatives maintain a planar structure, favoring interactions with enzymes or receptors requiring flat binding surfaces. Aliphatic analogs (e.g., butanoic acid) introduce conformational flexibility, which may enhance solubility but reduce binding affinity .
  • Solubility: Aliphatic chains (butanoic/propanoic acid) improve aqueous solubility compared to aromatic cores, critical for oral bioavailability .

Pharmacological Implications

  • HCAR2 Agonism : MK-6892, a structurally complex 1,2,4-oxadiazole derivative, demonstrates high selectivity for HCAR2, attributed to its bulky substituents . The target compound’s 2-chlorophenyl group may mimic such steric effects but requires validation.
  • Antiviral Activity : 1,2,4-oxadiazoles with halogenated aryl groups (e.g., 2-chlorophenyl) show enhanced activity against picornaviruses due to improved membrane permeability .
  • Metabolic Stability: The 1,2,4-oxadiazole ring resists hydrolysis, while chlorine atoms slow oxidative metabolism, extending half-life compared to non-halogenated analogs .

Biological Activity

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H12ClN3O3\text{C}_{16}\text{H}_{12}\text{ClN}_3\text{O}_3

This compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a chlorophenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in inflammatory processes and cancer progression. For instance, studies indicate that oxadiazole derivatives can modulate the activity of metabotropic glutamate receptors, which are implicated in neurodegenerative diseases and psychiatric disorders .

Antitumor Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing an IC50 value indicating effective inhibition at low concentrations .

CompoundCell LineIC50 (µM)
This compoundHCT-11613.62
This compoundPC-321.74

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models indicated significant reduction in edema compared to control groups. This suggests that the compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Enzyme Inhibition

Recent studies have highlighted the role of this compound as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is crucial in leukotriene biosynthesis. The IC50 values for various derivatives ranged from 18.78 μg/ml to >100 μg/ml, indicating moderate to high inhibitory activity against this enzyme .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxadiazole ring and the substituents on the benzoic acid moiety significantly influence biological activity. Electron-withdrawing groups enhance potency against tumor cell lines and inflammatory pathways .

Key Findings from SAR Studies:

  • Substituent Effects : The presence of halogen atoms (e.g., chlorine) on the phenyl ring increases biological activity.
  • Linker Length : Optimal carbon chain length between functional groups is critical for maintaining activity.
  • Functional Group Importance : The carboxylic acid functionality is essential for target engagement and biological efficacy .

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of oxadiazole derivatives:

  • Antifibrotic Agents : A study identified a series of oxadiazole derivatives that significantly reduced connective tissue growth factor (CTGF) gene expression in vitro and demonstrated efficacy in reducing dermal fibrosis in mouse models .
  • Antioxidant Activity : Compounds derived from oxadiazoles have been assessed for their antioxidant properties using DPPH radical scavenging assays, showing significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the optimized synthetic routes for preparing 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of a precursor amide or nitrile oxide with a benzoic acid derivative. Key steps include:
  • Precursor preparation : React 2-chlorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization using a dehydrating agent (e.g., POCl₃) to generate the 1,2,4-oxadiazole ring .
  • Coupling : Attach the oxadiazole moiety to the benzoic acid backbone via Suzuki-Miyaura or Ullmann coupling, optimizing catalyst (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF) .
  • Yield optimization : Vary temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for oxime:benzoic acid derivative) to maximize purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and oxadiazole ring integration (e.g., δ 8.1–8.3 ppm for oxadiazole protons) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329.05) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98%) using a C18 column, isocratic elution (acetonitrile/water, 70:30), and UV detection at 254 nm .

Q. How can the molecular structure and crystallinity of this compound be confirmed?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethanol/water) and analyze unit cell parameters (e.g., monoclinic system, space group P2₁/c) to confirm bond lengths and angles .
  • Powder XRD : Compare experimental diffractograms with simulated patterns from SCXRD data to assess crystallinity .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization efficiency during oxadiazole ring formation?

  • Methodological Answer :
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G* level) to identify energy barriers for cyclization. Higher electron-withdrawing groups on the phenyl ring lower activation energy by stabilizing intermediates .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to track nitrile oxide intermediate formation (peak ~2200 cm⁻¹) .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Key interactions: Oxadiazole nitrogen with Arg120, benzoic acid carboxylate with Tyr355 .
  • ADMET prediction : Employ SwissADME to estimate solubility (LogP ~3.2), metabolic stability (CYP3A4 substrate likelihood), and blood-brain barrier permeability .

Q. What strategies resolve contradictions in stability data under varying pH and thermal conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC; identify byproducts (e.g., hydrolyzed oxadiazole) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C) and correlate with DSC endotherms .

Q. How can discrepancies in biological activity data across studies be systematically addressed?

  • Methodological Answer :
  • Dose-response standardization : Use IC₅₀ assays (e.g., MTT for cytotoxicity) with consistent cell lines (e.g., HeLa) and controls (DMSO <0.1%) .
  • Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like solvent polarity and assay sensitivity .

Q. What advanced techniques validate the compound’s potential as a protease inhibitor?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized trypsin or thrombin .
  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., Z-GGR-AMC) to quantify inhibition constants (Ki) under pseudo-first-order conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

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